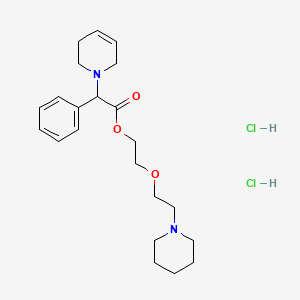![molecular formula C31H38N2O8 B12764758 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 152187-62-7](/img/structure/B12764758.png)
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caprolactone, hydroquinone bis(2-hydroxyethyl) ether, methylenebis(phenylisocyanate) polymer is a complex polymeric compound widely used in various industrial applications. This compound is known for its unique properties, including high flexibility, abrasion resistance, and thermal stability. It is primarily used in the production of polyurethane elastomers, coatings, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves several key steps:
Ring-Opening Polymerization: The process begins with the ring-opening polymerization of ε-caprolactone.
Polyurethane Formation: The resulting polycaprolactone diol is then reacted with methylenebis(phenylisocyanate) to form the polyurethane polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves precise control of reaction parameters to ensure consistent product quality. The use of advanced technologies such as continuous flow reactors and automated monitoring systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Addition Reactions: The ε-caprolactone monomer can undergo addition reactions with functional groups such as hydroxyl and amino groups without altering their structure.
Polymerization Reactions: The formation of the polymer involves the polymerization of caprolactone and the subsequent reaction with methylenebis(phenylisocyanate).
Common Reagents and Conditions
Reagents: Hydroquinone bis(2-hydroxyethyl) ether, ε-caprolactone, methylenebis(phenylisocyanate).
Major Products
The primary product of these reactions is the polyurethane polymer, which exhibits high flexibility, abrasion resistance, and thermal stability .
Scientific Research Applications
This polymer finds applications in various fields, including:
Chemistry: Used in the synthesis of advanced materials and coatings.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the production of drug delivery systems and tissue engineering scaffolds.
Industry: Widely used in the manufacture of polyurethane elastomers, coatings, and adhesives.
Mechanism of Action
The polymer exerts its effects through the formation of strong intermolecular bonds. The presence of hydroquinone bis(2-hydroxyethyl) ether enhances the rigidity and thermal stability of the polymer, while the caprolactone component provides flexibility. Methylenebis(phenylisocyanate) contributes to the overall strength and durability of the polymer .
Comparison with Similar Compounds
Similar Compounds
Polycaprolactone: Known for its biodegradability and flexibility.
Polyurethane: Offers high mechanical strength and thermal stability.
Polyethylene Glycol: Used for its biocompatibility and hydrophilicity.
Uniqueness
The combination of caprolactone, hydroquinone bis(2-hydroxyethyl) ether, and methylenebis(phenylisocyanate) in this polymer results in a material that uniquely balances flexibility, strength, and thermal stability. This makes it particularly suitable for applications requiring durable and resilient materials .
Properties
CAS No. |
152187-62-7 |
|---|---|
Molecular Formula |
C31H38N2O8 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C10H14O4.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;1-4,11-12H,5-8H2;1-5H2 |
InChI Key |
LGRSGWBMPDYYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO |
Related CAS |
152187-62-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



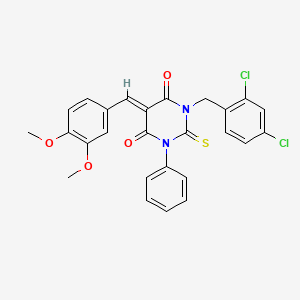
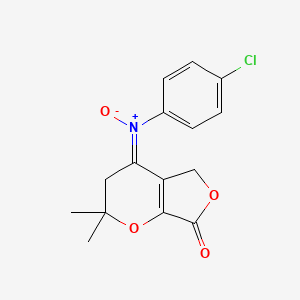
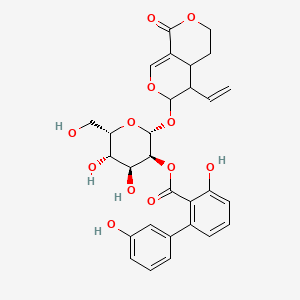
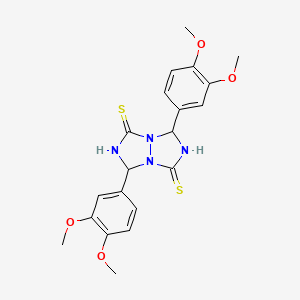
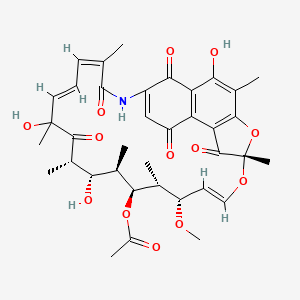
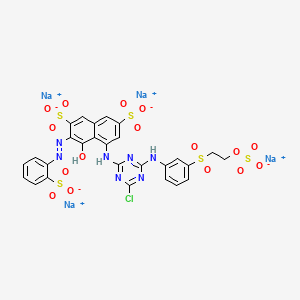
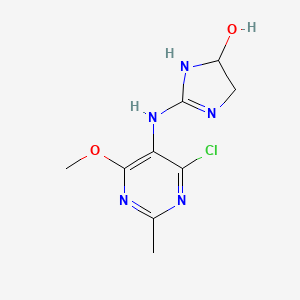
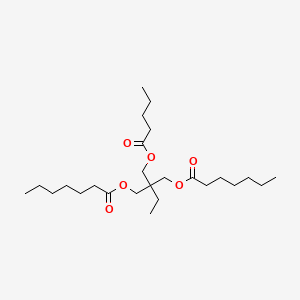
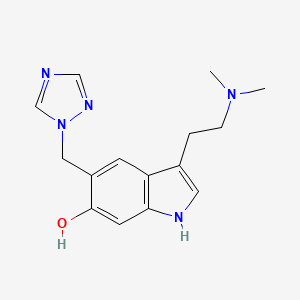
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)

![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
